molecular formula C15H24O B14161296 Anisole, o-octyl- CAS No. 20056-59-1

Anisole, o-octyl-

Cat. No.: B14161296
CAS No.: 20056-59-1
M. Wt: 220.35 g/mol
InChI Key: JMDVVUPNWNPATJ-UHFFFAOYSA-N
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Description

Anisole, o-octyl- is an organic compound with the molecular formula C15H24O. It is a derivative of anisole, where an octyl group is attached to the ortho position of the methoxybenzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisole, o-octyl- can be synthesized through the alkylation of anisole. One common method involves the reaction of anisole with an octyl halide in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of anisole, o-octyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The separation and purification of the final product are usually achieved through distillation and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: Anisole, o-octyl- undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. The methoxy group activates the benzene ring, making it more reactive towards electrophiles.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert anisole, o-octyl- to its corresponding alkylated phenol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Nitration: Nitroanisole derivatives.

    Sulfonation: Sulfoanisole derivatives.

    Halogenation: Halogenated anisole derivatives.

Scientific Research Applications

Anisole, o-octyl- has a wide range of applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of anisole, o-octyl- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy group on the benzene ring donates electron density, making the ring more nucleophilic and reactive towards electrophiles. This property is exploited in various chemical reactions to introduce functional groups onto the benzene ring.

Comparison with Similar Compounds

    Anisole (Methoxybenzene): The parent compound with a methoxy group attached to the benzene ring.

    p-Octyl Anisole: Anisole derivative with an octyl group attached to the para position.

    m-Octyl Anisole: Anisole derivative with an octyl group attached to the meta position.

Comparison: Anisole, o-octyl- is unique due to the position of the octyl group at the ortho position, which influences its reactivity and physical properties. Compared to its para and meta counterparts, the ortho-substituted anisole exhibits different steric and electronic effects, affecting its behavior in chemical reactions and applications.

Properties

CAS No.

20056-59-1

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1-methoxy-2-octylbenzene

InChI

InChI=1S/C15H24O/c1-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16-2/h9-10,12-13H,3-8,11H2,1-2H3

InChI Key

JMDVVUPNWNPATJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1OC

Origin of Product

United States

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